5-Bromo-2-(tert-butoxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

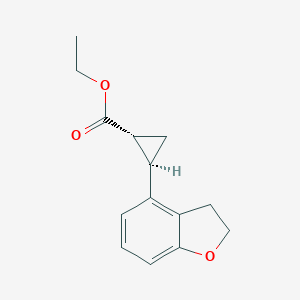

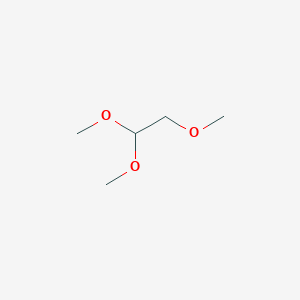

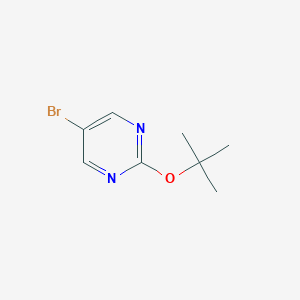

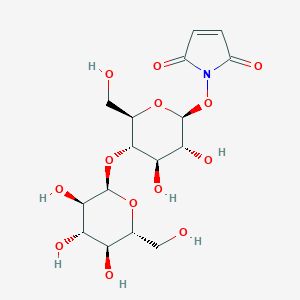

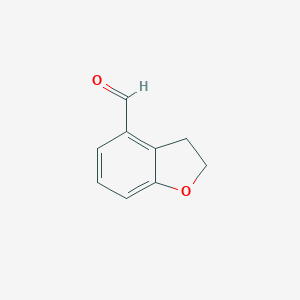

5-Bromo-2-(tert-butoxy)pyrimidine is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.093 g/mol . It is also known by other synonyms such as 5-bromo-2-tert-butoxy pyrimidine, 5-bromo-2-tert-butoxypyrimidine, and 5-bromo-2-tert-butoxy-pyrimidine .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(tert-butoxy)pyrimidine can be represented by the SMILES stringCC(C)(C)OC1=NC=C(C=N1)Br . This indicates that the molecule consists of a pyrimidine ring with bromine and tert-butoxy substituents. Physical And Chemical Properties Analysis

5-Bromo-2-(tert-butoxy)pyrimidine has a melting point range of 60°C to 63°C . Its molecular weight is 231.093 g/mol and its molecular formula is C8H11BrN2O .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Effects

Synthesis of Nucleosides : 5-Bromo-2,4-di-t-butoxypyrimidine has been utilized in the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine, compounds of significance in RNA research (Brown, Burdon, & Slatcher, 1968).

DNA Synthesis Tracking : As a halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (BrdU) is a marker of DNA synthesis, providing insights into cellular mechanisms in the central nervous system development across various animal models (Martí-Clúa, 2021).

Cell Cycle Analysis : Analogues like BrdU are used to tag dividing cells in cell cycle studies, although their detection methods can sometimes constrain investigation outcomes (Cavanagh, Walker, Norazit, & Meedeniya, 2011).

Mutagenic Effects : 5-Bromodeoxyuridine and similar compounds have demonstrated mutagenic effects on phages, providing insights into genetic mutation mechanisms (Freese, 1959).

Effects on Mammalian Cells : Studies have shown that visible light modifies the rate of DNA synthesis in cells with BUdR incorporated into their DNA, influencing viability and DNA synthesis rates (Yang, Hahn, & KERSEN‐BAX, 1970).

Antiviral Activity : Certain 5-substituted pyrimidine derivatives, including those with bromine, have shown marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Radiosensitization of Tumors : The use of brominated pyrimidines, including 5-bromodeoxyuridine, has been explored as a method of enhancing the sensitivity of tumors to radiation therapy (Goffinet & Brown, 1977).

Molecular Studies and Applications

Spectroscopic Analysis : Spectroscopic studies of compounds like 5-bromo-2-hydroxy pyrimidine provide insight into their molecular structure and electronic properties, crucial for understanding their biological interactions (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).

Reaction with Monoclonal Antibodies : Understanding how monoclonal antibodies directed against BrdU interact with pyrimidine bases, nucleosides, and DNA is essential for clinical and research applications where BrdU is used to study and monitor DNA synthesis (Miller, Heyneman, Walker, & Ulrich, 1986).

Safety And Hazards

The safety data sheet for a related compound, 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions would likely apply to 5-Bromo-2-(tert-butoxy)pyrimidine.

Eigenschaften

IUPAC Name |

5-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKQXRBCDUBUTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557877 |

Source

|

| Record name | 5-Bromo-2-tert-butoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(tert-butoxy)pyrimidine | |

CAS RN |

121487-13-6 |

Source

|

| Record name | 5-Bromo-2-tert-butoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)

![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)